Methylaminoformyl chloride
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-methylcarbamoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4ClNO/c1-4-2(3)5/h1H3,(H,4,5) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRRYSIXDUIAUGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60214787 | |
| Record name | Methylcarbamoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60214787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
93.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6452-47-7 | |
| Record name | Methylcarbamoyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6452-47-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methylcarbamoyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006452477 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6452-47-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133003 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methylcarbamoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60214787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methylcarbamoyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.594 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Strategies for Methylaminoformyl Chloride
Phosgene-Based Synthesis Routes
The reaction of methylamine (B109427) with phosgene (B1210022) is the most established method for the industrial production of methylaminoformyl chloride. This process can be carried out in the vapor phase, and significant efforts have been made to optimize reaction parameters to maximize yield and safety. A notable alternative within this category is the use of triphosgene (B27547), a solid and safer phosgene equivalent.
Reaction of Methylamine with Phosgene
CH₃NH₂ + COCl₂ → CH₃NHCOCl + HCl chemicalbook.com
This reaction is typically performed in the gas phase at elevated temperatures. chemicalbook.comwikipedia.org
In a common industrial process, a 40% aqueous solution of methylamine is first vaporized and dried. chemicalbook.com The gaseous methylamine is then mixed with phosgene gas. chemicalbook.com This mixture is preheated before entering a reactor where the synthesis takes place at high temperatures to form gaseous this compound. chemicalbook.comchemicalbook.com The product is then typically absorbed in a solvent like carbon tetrachloride or chlorobenzene, or it is cooled to obtain the liquid product. chemicalbook.com
One of the challenges in this process is the formation of byproducts. For instance, the hydrogen chloride (HCl) generated can react with methylamine to form methylamine hydrochloride, which is less reactive with phosgene. google.com To minimize this, an excess of phosgene is often used. wikipedia.org The tail gas from the reaction, containing HCl, can also be captured and utilized in other chemical processes, such as in the synthesis of the insecticide cartap. google.com
Careful control of reaction parameters is crucial for maximizing the yield of this compound and ensuring the safety of the process. Key parameters that are optimized include temperature, stoichiometry (the molar ratio of reactants), and flow rates.
| Parameter | Optimized Range/Value | Purpose |
| Methylamine Preheating Temperature | 220-260°C | To ensure the reactant is in the vapor phase and has sufficient energy for the reaction. chemicalbook.com |
| Phosgene Preheating Temperature | 200-240°C | To ensure the reactant is in the vapor phase and to control the reaction exotherm. chemicalbook.com |
| Synthesis Temperature | 280-300°C | To facilitate the reaction between gaseous methylamine and phosgene to form the desired product. chemicalbook.com |
| Reactant Ratio (Methylamine:Phosgene) | 1:1.3 (by volume) | A slight excess of phosgene is used to ensure complete conversion of methylamine and to suppress the formation of urea (B33335) byproducts. chemicalbook.comwikipedia.org |
| Flow Rate (Methylamine) | 4 m³/h | To maintain a continuous and controlled supply of the reactant. chemicalbook.com |
| Flow Rate (Phosgene) | 8.6 m³/h (60-70% content) | To maintain the desired stoichiometric ratio and ensure efficient reaction. chemicalbook.com |
| Product Absorption Temperature | 0-20°C | To efficiently capture the gaseous product in a solvent. chemicalbook.com |
| Product Condensation Temperature | Below 35-40°C | To obtain the product in its liquid form. chemicalbook.com |
Triphosgene-Mediated Synthesis of this compound and Related Carbamoyl (B1232498) Chlorides
Due to the extreme toxicity of phosgene gas, a solid and therefore safer equivalent, triphosgene (bis(trichloromethyl) carbonate), is often used in laboratory and some industrial settings. nih.gov Triphosgene can be used to prepare a variety of carbamoyl chlorides from primary and secondary amines. nih.govnih.gov The reaction of triphosgene with an amine is typically carried out in an inert solvent in the presence of a base to neutralize the HCl produced.
For the synthesis of N-substituted carbamoyl chlorides, such as N-ethyl-N-methylamino formyl chloride, the reaction is conducted at low temperatures (0-5°C) in a solvent like toluene (B28343) with a base such as triethylamine (B128534). A patent describes a process for preparing carbamoyl chlorides using triphosgene in a halogenated organic solvent like dichloromethane (B109758) with an inorganic base, such as sodium bicarbonate. google.com This method is reported to produce the desired carbamoyl chloride in good yield, substantially free of urea byproducts. google.com The reaction temperature can range from 5 to 50°C, and the reaction is typically complete within a few hours. google.com
The general procedure involves adding a solution of the amine in a solvent to a mixture of triphosgene and the base in the same solvent. google.com The stoichiometry is carefully controlled, with about 0.5 to 0.75 equivalents of triphosgene used per equivalent of the amine. google.com
Alternative Synthetic Approaches to this compound
The significant hazards associated with both phosgene and, to a lesser extent, triphosgene have driven research into phosgene-free or reduced-phosgene methods for the synthesis of this compound and other carbamoyl chlorides.
Phosgene-Free or Reduced-Phosgene Methods
While direct, well-established phosgene-free industrial routes to this compound are not widely documented, research into alternative reagents is ongoing. One conceptual approach involves the use of alternative carbonylating agents. For example, the synthesis of N-methyl-N',N'-diphenylurea, a related compound, has been explored using symmetrical organic carbonates (like dimethyl carbonate) and diphenylamine (B1679370), avoiding the use of phosgene. researchgate.net This suggests the potential for developing similar carbamate-based routes that could be adapted for this compound synthesis.
Another strategy involves the reaction of an appropriate starting material with this compound itself, which, while not a synthesis of the target compound, represents a phosgene-free approach for subsequent reaction steps. For instance, the insecticide fenobucarb (B33119) can be synthesized by reacting o-sec-butylphenol with this compound, avoiding the use of the highly toxic methyl isocyanate.
Further research is needed to develop economically viable and efficient phosgene-free synthetic methodologies for the direct production of this compound.
Synthesis via Carbonyl Group Introduction
The predominant and industrially significant method for synthesizing this compound involves the introduction of a carbonyl group through the reaction of methylamine with phosgene or its analogs. This process, a type of acylation, is a direct and efficient route to the desired carbamoyl chloride.
CH₃NH₂ + COCl₂ → CH₃NHCOCl + HCl chemicalbook.comchemicalbook.com
This synthesis is typically carried out in the gas phase at elevated temperatures. chemicalbook.comchemicalbook.com Methylamine, often from a vaporized aqueous solution, and phosgene are preheated separately before being introduced into a reactor. chemicalbook.comchemicalbook.com The reaction is highly exothermic and requires careful temperature control to prevent the decomposition of the product. chemicalbook.com this compound is unstable at high temperatures. chemicalbook.com
An alternative to the highly toxic and volatile phosgene is the use of triphosgene, a solid and therefore safer phosgene equivalent. google.com While a direct example for this compound is not detailed, the synthesis of the related N-ethyl-N-methylamino formyl chloride utilizes triphosgene in the presence of a base like triethylamine to neutralize the generated HCl. google.com This suggests a similar strategy could be applicable for the synthesis of this compound, potentially offering a safer laboratory-scale preparation.
This compound is also a key intermediate in the production of methyl isocyanate. google.compatsnap.comgoogle.com In this industrial process, this compound is first synthesized from methylamine and phosgene and then decomposed, typically in a solvent like chloroform (B151607), to yield methyl isocyanate and hydrogen chloride. google.compatsnap.com
Detailed research findings on the gas-phase synthesis of this compound from methylamine and phosgene are summarized in the table below.
| Parameter | Value/Condition | Source(s) |
| Reactants | Methylamine (CH₃NH₂), Phosgene (COCl₂) | chemicalbook.comchemicalbook.com |
| Reactant Ratio (Methanol:Phosgene) | 1:1.3 | chemicalbook.comchemicalbook.com |
| Methylamine Preheating Temperature | 220-260°C | chemicalbook.comchemicalbook.com |
| Phosgene Preheating Temperature | 200-240°C | chemicalbook.comchemicalbook.com |
| Synthesis Temperature | 280-300°C | chemicalbook.comchemicalbook.com |
| Product State (Post-Reaction) | Gaseous | chemicalbook.comchemicalbook.com |
| Collection Method | Absorption in a solvent (e.g., carbon tetrachloride or chlorobenzene) at 0-20°C or cooling to a liquid below 35-40°C. | chemicalbook.com |
Reactivity and Reaction Mechanisms of Methylaminoformyl Chloride
Nucleophilic Acyl Substitution Reactions Involving Methylaminoformyl Chloride
The most common reactions involving this compound are nucleophilic acyl substitutions. In these reactions, a nucleophile attacks the electrophilic carbonyl carbon, leading to the displacement of the chloride leaving group. chemistrytalk.orglibretexts.org This general mechanism allows for the synthesis of a variety of important functional groups. The reactivity of acyl chlorides like this compound is the highest among carboxylic acid derivatives, allowing them to be readily converted into less reactive species such as esters and amides. chemistrytalk.orglibretexts.org
This compound is widely used as a reagent for the synthesis of carbamate (B1207046) derivatives. chemicalbook.comchemicalbook.com This reaction is particularly significant in the agrochemical industry for the production of carbamate insecticides and herbicides, such as carbaryl (B1668338), carbofuran (B1668357), and isoprocarb. chemicalbook.comguidechem.com It is also employed in the pharmaceutical industry for synthesizing molecules with potential therapeutic activity, including dual-binding site acetylcholinesterase inhibitors. chemicalbook.comchemicalbook.com The reaction typically involves treating an alcohol or a phenol (B47542) with this compound, often in the presence of a base to neutralize the hydrogen chloride byproduct. uni-muenchen.de
Table 1: Examples of Carbamate Synthesis using this compound
| Reactant | Product | Application/Significance |
| o-sec-butylphenol | Fenobucarb (B33119) | Carbamate insecticide. |
| Various phenols | O-Aryl carbamates | Versatile intermediates. organic-chemistry.org |
| Pyrrolidine derivative | Carbamate derivative | Intermediate for muscarinic M1 receptor agonists. google.com |
The formation of carbamates from this compound proceeds through a classic nucleophilic acyl substitution mechanism, often referred to as an addition-elimination mechanism. chemistrytalk.orgmasterorganicchemistry.com
Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile, such as an alcohol (R-OH), on the electrophilic carbonyl carbon of this compound. This leads to the formation of a transient tetrahedral intermediate where the oxygen of the alcohol is bonded to the carbonyl carbon, and the carbonyl oxygen carries a negative charge. libretexts.org
Elimination of Leaving Group: The tetrahedral intermediate is unstable and collapses. The carbonyl double bond is reformed, and in the process, the chloride ion (Cl⁻), being a good leaving group, is expelled. libretexts.orgmasterorganicchemistry.com
Deprotonation: The resulting protonated carbamate is then deprotonated, typically by a base present in the reaction mixture (like pyridine (B92270) or triethylamine), to yield the final, neutral carbamate product and a salt of the base. uni-muenchen.de
When this compound reacts with chiral alcohols or amines, the stereochemistry of the final product is a crucial consideration. In the synthesis of the insecticide fenobucarb from o-sec-butylphenol, the resulting product is chiral. Research has shown that the S-(+)-enantiomer possesses significantly higher insecticidal activity (1.7 to 2.3 times greater) than the R-(−)-enantiomer. To achieve enantiomeric control in industrial processes, methods such as the use of chiral catalysts or enzymatic resolution with lipases are employed. Similarly, the synthesis of complex pharmaceutical compounds with multiple chiral centers that utilize this compound requires careful control of reaction conditions to ensure the desired stereoisomer is obtained. google.com
This compound readily reacts with primary and secondary amines to form N,N'-substituted ureas, which can be considered a type of amidation. However, it can also be used to form other amide linkages. For instance, it serves as a reagent in the synthesis of acylprolinamides, which have been investigated as a new class of peptide deformylase inhibitors with antibacterial activity. chemicalbook.com The reaction involves the nucleophilic attack of the amine on the carbonyl carbon of this compound, followed by the elimination of hydrogen chloride. google.comjustia.com
Table 2: Research Findings on Amidation Reactions
| Reactant | Reagent | Product Type | Research Focus |
| Proline derivatives | This compound | Acylprolinamides | Peptide deformylase inhibitors with antibacterial activity. chemicalbook.com |
| Amine derivative | This compound | Amide | Synthesis of substituted phenyl-1H-pyrrolo[2,3-c] pyridine derivatives. justia.com |
| Monomethylamine | 5-tert-butyl-1, 3, 4-thiadiazole-2-methylamino formyl chloride | Amide | Industrial production of Tebuthiuron. google.com |
The reaction of this compound with amines leads to the formation of substituted ureas. nbinno.comnbinno.com This reaction is a straightforward and efficient method for creating urea (B33335) linkages in a variety of compounds. A notable example is the synthesis of N-methyl-N',N'-diphenyl urea, which is prepared by the reaction of diphenylamine (B1679370) with this compound in an inert solvent. google.com The reaction is typically carried out in the presence of an alkaline substance, such as triethylamine (B128534) or sodium hydroxide (B78521), to act as a scavenger for the liberated hydrogen chloride. google.com
Formation of Carbamate Derivatives
Electrophilic Nature of this compound
The reactivity of this compound is fundamentally governed by its strong electrophilic character. nbinno.com The carbonyl carbon is rendered highly electron-deficient and, therefore, susceptible to attack by nucleophiles. This electrophilicity arises from the combined inductive electron-withdrawing effects of both the highly electronegative chlorine atom and the carbonyl oxygen atom. libretexts.org This polarization makes this compound a potent acylating agent, serving as a reactive intermediate for the synthesis of various pharmaceuticals, agrochemicals, and other fine chemicals. nbinno.comnbinno.comchemicalbook.com
Role of the Carbonyl Group in Electrophilic Reactivity
The chemical reactivity of this compound is dominated by the electrophilic nature of its carbonyl carbon. The presence of two highly electronegative atoms—oxygen and chlorine—bonded to the carbonyl carbon creates a significant partial positive charge on the carbon atom. This electron deficiency renders the carbonyl carbon a strong electrophile, making it highly susceptible to attack by nucleophiles. nbinno.com This inherent electrophilicity is the primary driver for its role as a reactive intermediate in many chemical reactions, such as the synthesis of amides, ureas, and carbamates. nbinno.com The reaction mechanism for its interaction with nucleophiles typically follows a nucleophilic addition-elimination pathway. chemguide.co.uklibretexts.org
Decomposition Pathways of this compound
This compound is known to be unstable under certain conditions, particularly in the presence of water, alkali, or high temperatures. chemicalbook.com It undergoes decomposition through several pathways, which are critical to consider in its handling, storage, and industrial use.
This compound reacts with water in a hydrolysis reaction to produce methylamine (B109427), carbon dioxide, and hydrogen chloride. This decomposition process is significantly accelerated in the presence of an alkali. chemicalbook.com The methylaminoformyl group can also be intentionally cleaved from a larger molecule through hydrolysis with a strong base, such as sodium hydroxide (NaOH) or lithium hydroxide (LiOH), to yield the free amine. nih.gov
Table 1: Products of this compound Hydrolysis
| Reactant | Condition | Products |
|---|---|---|
| This compound | Water | Methylamine, Carbon dioxide, Hydrogen chloride |
At elevated temperatures, this compound is unstable and undergoes thermal degradation. chemicalbook.com This pyrolytic decomposition is a key industrial process for the production of methyl isocyanate (CH₃NCO), a valuable pesticide intermediate. google.compatsnap.com The reaction involves the elimination of hydrogen chloride (HCl) from the this compound molecule. google.comknowde.com The process is typically carried out by pyrolytic decomposition in a solvent like trichloromethane, yielding methyl isocyanate in the liquid phase and hydrogen chloride as a gas. google.comknowde.com
Thermal Degradation and Formation of Methyl Isocyanate
Reactivity with Specific Functional Groups and Reagents
As a potent electrophile, this compound reacts readily with a variety of nucleophilic functional groups. Its reaction with amines is particularly significant for the synthesis of substituted ureas.
The reaction between this compound and amines proceeds through a nucleophilic addition-elimination mechanism. chemguide.co.uklibretexts.org The lone pair of electrons on the amine's nitrogen atom acts as a nucleophile, attacking the electrophilic carbonyl carbon of the this compound. libretexts.org This addition step forms an unstable tetrahedral intermediate, which subsequently collapses. The carbon-oxygen double bond is reformed, and a chloride ion is eliminated, yielding the final N-substituted urea product. chemguide.co.uklibretexts.org
Primary and Secondary Amines: Both primary and secondary amines react with this compound to form N,N'-disubstituted and N,N,N'-trisubstituted ureas, respectively. These reactions are typically vigorous. libretexts.org The reaction produces hydrogen chloride as a byproduct. To prevent the protonation of the reactant amine, two equivalents of the amine are generally used; one acts as the nucleophile, and the second acts as a base to neutralize the HCl, forming an ammonium (B1175870) chloride salt. chemguide.co.uklibretexts.org Alternatively, the reaction can be carried out with one equivalent of the amine in the presence of a non-nucleophilic tertiary amine base, such as pyridine or N,N-diisopropylethylamine, to scavenge the HCl produced. uni-muenchen.dejustia.com
Tertiary Amines: Tertiary amines cannot form stable urea products upon reaction with this compound because they lack a proton on the nitrogen atom that can be eliminated in the final step of the mechanism. Instead, they primarily function as non-nucleophilic bases to facilitate the reactions of primary and secondary amines, as described above. justia.com In some contexts, they may form unstable complexes. google.com
Table 2: Summary of Reactions with Amines
| Amine Type | Stoichiometry (Amine:CH₃NHCOCl) | Products | Notes |
|---|---|---|---|
| Primary (R-NH₂) | 2:1 | N-methyl-N'-alkylurea + Alkylammonium chloride | One equivalent of amine acts as a nucleophile, the second as a base. chemguide.co.uklibretexts.org |
| Secondary (R₂NH) | 2:1 | N-methyl-N',N'-dialkylurea + Dialkylammonium chloride | One equivalent of amine acts as a nucleophile, the second as a base. chemguide.co.uk |
| Primary or Secondary | 1:1 (with tertiary base) | Substituted Urea + Tertiary amine hydrochloride | A non-nucleophilic base like pyridine is added to neutralize HCl. uni-muenchen.dejustia.com |
Applications of Methylaminoformyl Chloride in Advanced Organic Synthesis
Synthesis of Agrochemicals
Methylaminoformyl chloride serves as a crucial building block in the manufacturing of numerous agrochemicals, including insecticides, herbicides, fungicides, and plant growth regulators. nbinno.comnbinno.com Its primary function is to react with alcohols, phenols, or oximes to form the corresponding N-methylcarbamate esters, a class of compounds known for their potent pesticidal properties. The general synthesis route involves the reaction of methylamine (B109427) with phosgene (B1210022) to produce this compound, which is then used in subsequent reactions. chemicalbook.com
Insecticides: Carbaryl (B1668338), Carbofuran (B1668357), Isoprocarb, Methomyl, Chlorhexidine, Zhongdingwei
A significant application of this compound is in the production of carbamate (B1207046) insecticides. chemball.com This class of insecticides functions by inhibiting the acetylcholinesterase enzyme in insects. This compound is a key intermediate for several commercially important insecticides. guidechem.comchemicalbook.comchemdad.com
The synthesis generally involves the reaction of this compound with a specific hydroxyl-containing precursor, as detailed for the following insecticides:
Carbaryl: Synthesized by reacting this compound with 1-naphthol. guidechem.comchemicalbook.com
Carbofuran: Produced through the reaction with 2,3-dihydro-2,2-dimethyl-7-benzofuranol. guidechem.comunichemist.com
Isoprocarb: Obtained by reacting with 2-isopropylphenol. guidechem.comunichemist.com
Methomyl: Synthesized from methylthioacetaldoxime (B80465) (methyl N-hydroxyethanimidothioate). guidechem.comchemball.com
Chlorhexidine: this compound is listed as an intermediate in its synthesis. guidechem.comchemicalbook.comlookchem.com
Zhongdingwei: This insecticide also uses this compound as a primary intermediate. guidechem.comchemicalbook.comlookchem.com
| Insecticide | Precursor Reactant | Chemical Class |
|---|---|---|
| Carbaryl | 1-Naphthol | Carbamate |
| Carbofuran | 2,3-Dihydro-2,2-dimethyl-7-benzofuranol | Carbamate |
| Isoprocarb | 2-Isopropylphenol | Carbamate |
| Methomyl | Methylthioacetaldoxime | Carbamate |
| Chlorhexidine | Not specified in results | Biguanide (intermediate use) |
| Zhongdingwei | Not specified in results | Carbamate |
Herbicides: Tebuthiuron
This compound is an important reagent in the synthesis of certain herbicides, most notably Tebuthiuron. google.comgoogle.com Tebuthiuron, chemically known as 1-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-1,3-dimethylurea, is a broad-spectrum herbicide. google.com One documented industrial synthesis route involves the reaction of 5-tert-butyl-2-methylamino-1,3,4-thiadiazole with this compound in a condensation reaction, typically using an acid-binding agent like triethylamine (B128534) and a solvent such as toluene (B28343). google.com This method provides an alternative to pathways involving the highly toxic and hazardous methyl isocyanate. google.comgoogle.com
| Herbicide | Key Reactants | Reaction Type |
|---|---|---|
| Tebuthiuron | 5-tert-butyl-2-methylamino-1,3,4-thiadiazole and this compound | Condensation |
Fungicides
In addition to insecticides and herbicides, this compound is a precursor in the synthesis of various fungicides. nbinno.comnbinno.com The carbamate functional group, which is readily introduced using this reagent, is present in a number of fungicidal compounds. These compounds are employed to control a wide range of fungal diseases on crops such as fruits, vegetables, and cereals. google.com The general synthetic strategy mirrors that of other carbamate pesticides, where this compound reacts with an appropriate nucleophile to form the active fungicidal molecule.
Plant Growth Regulators
The application of this compound extends to the synthesis of plant growth regulators. nbinno.comnbinno.com These substances are used in agriculture to modify plant growth, for instance, by enhancing root formation, controlling flowering, or inhibiting excessive growth. phytotechlab.com The versatility of this compound allows for the creation of diverse molecular structures that can be tailored to achieve specific regulatory effects on plant physiology. nbinno.com
Pharmaceutical Synthesis and Medicinal Chemistry
This compound's role is not limited to agrochemicals; it is also a valuable reagent in the pharmaceutical industry. nbinno.comnbinno.com Its ability to form stable carbamate linkages is utilized in the design and synthesis of various therapeutic agents. nih.gov
Synthesis of Carbamate Derivatives as Enzyme Inhibitors
A key application in medicinal chemistry is the synthesis of carbamate derivatives designed as enzyme inhibitors. guidechem.comlookchem.com Specifically, this compound is used as a reagent to synthesize carbamate compounds that act as potential dual-binding site acetylcholinesterase (AChE) inhibitors. chemicalbook.comchemicalbook.comchemicalbook.com AChE inhibitors are a class of drugs used to treat the symptoms of neurodegenerative diseases like Alzheimer's. The carbamate moiety installed by this compound can mimic the transition state of acetylcholine (B1216132) hydrolysis, leading to potent inhibition of the enzyme. nih.gov This makes it a valuable tool for researchers developing new therapeutic agents targeting this enzyme system. chemicalbook.comchemicalbook.com
Potential Dual-Binding Site Acetylcholinesterase Inhibitors
This compound is utilized as a reagent in the synthesis of carbamate derivatives that are investigated as potential dual-binding site acetylcholinesterase (AChE) inhibitors. chemicalbook.comacs.org These inhibitors are significant in the research and development of treatments for conditions such as Alzheimer's disease. The compound facilitates the formation of the critical carbamate functional group in these molecules, which is designed to interact with the enzyme's active sites.
Peptide Deformylase Inhibitors with Antibacterial Activity
In the quest for new antibacterial agents, this compound serves as a key reagent for synthesizing acylprolinamides. chemicalbook.comchemicalbook.com These molecules are a class of peptide deformylase (PDF) inhibitors that have demonstrated in vivo antibacterial activity. cymitquimica.com The PDF enzyme is essential for bacterial protein synthesis, making it an attractive target for novel antibiotics. The use of this compound enables the construction of the necessary chemical structures to effectively inhibit this enzyme. chemicalbook.com
Synthesis of Antihistamines, Antipsychotics, and Antidepressants
The versatility of this compound extends to the synthesis of various classes of drugs that act on the central nervous system. It serves as a key intermediate in the production of certain antihistamines, antipsychotics, and antidepressants. chemicalbook.comnbinno.com Its role as a precursor allows for the construction of the core structures of these pharmacologically active compounds. nbinno.com
Synthesis of Muscle Relaxants and Anticonvulsants
This compound is also implicated in the synthesis of medications designed to manage muscle spasms and seizures. nbinno.com It functions as a building block in the development of some muscle relaxants and anticonvulsants, highlighting its broad utility in medicinal chemistry. nbinno.com
Role as a Versatile Reagent for Introducing Methylamino and Formyl Chloride Moieties
Chemically, this compound is a highly useful and versatile reagent in organic synthesis. cymitquimica.comnbinno.com Its structure, featuring both a methylamino group and a reactive formyl chloride (carbamoyl chloride) group, allows it to introduce these functionalities into various molecular scaffolds. cymitquimica.com This dual reactivity makes it a valuable tool for creating diverse compounds, including amides, ureas, and carbamates, which are prevalent in many biologically active molecules and industrial chemicals. chemicalbook.comnbinno.com The compound is a strong electrophile, a property conferred by the carbonyl group, which makes it a reactive intermediate in numerous chemical reactions. nbinno.com
Derivatization of Biologically Relevant Systems
A significant application of this compound is the derivatization of biologically relevant systems. This process involves chemically modifying known biologically active molecules to enhance their properties or to study their structure-activity relationships. By reacting with various functional groups, this compound is used to create derivatives of parent compounds, such as in the development of the aforementioned enzyme inhibitors and other pharmaceutical agents. chemicalbook.comcymitquimica.com
Material Science and Polymer Chemistry
Beyond pharmaceuticals, the carbamate linkage, which can be formed using reagents like this compound, is fundamental in material science. Carbamates (or urethanes) are the core repeating unit in polyurethane polymers. acs.org These polymers have widespread applications, including in the manufacturing of synthetic fibers, adhesives, foams, and surface coatings. acs.org While direct applications of this compound in large-scale polymer production are not extensively detailed, its role in synthesizing carbamate structures is a foundational concept in polymer chemistry. acs.org Furthermore, it is used as an intermediate in the production of various chemicals for industry, such as dyes, pigments, and surfactants. chemicalbook.com
Chemical and Physical Properties of this compound
| Property | Value | Source(s) |
| Chemical Formula | C₂H₄ClNO | chemicalbook.comnbinno.com |
| Molecular Weight | 93.51 g/mol | chemicalbook.com |
| Appearance | White to Off-White Solid/Crystal | chemicalbook.comcymitquimica.com |
| Boiling Point | 93°C (decomposes) | chemicalbook.com |
| Melting Point | 45°C | chemicalbook.com |
| Solubility | Soluble in organic solvents like benzene, carbon tetrachloride, and chlorobenzene. | chemicalbook.com |
| Synonyms | N-methylcarbamoyl chloride, Methylcarbamic chloride | chemicalbook.comchemicalbook.comnbinno.com |
Summary of Pharmaceutical Applications
| Application Area | Target Class | Resulting Compounds | Source(s) |
| Neurotherapeutics | Acetylcholinesterase Inhibitors | Carbamate derivatives | chemicalbook.com |
| Antibacterial Agents | Peptide Deformylase Inhibitors | Acylprolinamides | cymitquimica.com |
| Central Nervous System | Various | Antihistamines, Antipsychotics, Antidepressants | chemicalbook.comnbinno.com |
| Neuromuscular/CNS | Various | Muscle Relaxants, Anticonvulsants | nbinno.com |
Dye Industry Applicationsmdpi.com
This compound is an important intermediate used in the manufacture of various classes of dyes. nbinno.comnbinno.com Its high reactivity allows for its incorporation into chromophoric systems to modify their properties or to introduce reactive sites. The primary function of this compound in this context is to introduce the N-methylcarbamoyl group (-C(O)NHCH3) into the dye structure by reacting with nucleophilic functional groups like amines and hydroxyls present on dye precursors. google.com
The compound is utilized in the synthesis of azo dyes, acid dyes, and reactive dyes. nbinno.com
Azo Dyes: The synthesis of azo dyes involves the coupling of a diazonium salt with a reactive aromatic compound, such as a phenol (B47542) or an aromatic amine. psiberg.comunb.ca this compound can be used to modify these coupling components. By reacting it with an amino or hydroxyl group on the aromatic ring, an N-methylcarbamoyl group is introduced. This group can function as an auxochrome, influencing the final color, light-fastness, and solubility of the dye.
Acid Dyes: Acid dyes are anionic and are typically applied to fibers like wool, silk, and nylon. The role of this compound in their synthesis is likely in the construction of the core dye molecule before the introduction of the water-solubilizing acidic groups (e.g., sulfonic acid groups). The incorporation of the carbamoyl (B1232498) moiety can be a strategic step to achieve the desired chromophore with specific tinctorial strengths and fastness properties.
Reactive Dyes: Reactive dyes form a covalent bond with the fiber, leading to excellent wash-fastness. This compound's acyl chloride group is inherently reactive. This reactivity can be exploited to build a reactive handle onto a dye molecule. This handle, or a group derived from it, can then participate in the covalent bonding reaction with the hydroxyl groups of cellulosic fibers like cotton, or with the amino groups in wool or polyamide fibers.
Table 2: Reactions of this compound with Functional Groups in Dye Precursors
| Functional Group on Precursor | Reagent | Resulting Linkage |
| Primary/Secondary Amine (-NHR) | This compound | N-Substituted Urea (B33335) |
| Hydroxyl (-OH) | This compound | Carbamate (Urethane) |
Computational Chemistry and Mechanistic Studies of Methylaminoformyl Chloride
Quantum Chemical Calculations of Reactivity and Reaction Pathways
Quantum chemical calculations are fundamental to understanding the electronic structure and predicting the chemical behavior of methylaminoformyl chloride. These methods are used to model reaction energetics, identify transition states, and map out complete reaction pathways, offering a microscopic view of chemical transformations.
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. It is particularly valuable for studying reaction mechanisms and energetics. While specific DFT studies focusing exclusively on this compound are not abundant in publicly available literature, the principles can be understood from studies on analogous compounds and reactions.
DFT calculations are instrumental in determining the activation energies (ΔG≠) of chemical reactions. For instance, in reactions involving N-chlorination, DFT studies have shown that the presence of a few water molecules can facilitate the transfer of Cl+ and protons, significantly affecting the activation barriers. rsc.org For the N-chlorination of methylamine (B109427), a precursor to this compound, the calculated activation free energies for the first and second chlorination steps are in the range of 4–7 and 14–17 kcal mol⁻¹, respectively. rsc.org These values highlight the feasibility of such reactions and are in good agreement with experimental results. rsc.org
Furthermore, DFT is used to study the geometry of transition states. In SN2 reactions, like the one between methyl chloride and trimethylamine, DFT calculations can describe the geometry of the transition state, including bond lengths and angles, providing evidence for mechanistic features like the Walden inversion. nih.govnih.gov Solvent effects, which are critical for reactions in solution, are often incorporated into DFT calculations using models like the self-consistent reaction field (SCRF-PCM) to provide more accurate energy profiles. nih.gov
| Reaction / Process | System | Computational Level | Calculated ΔG≠ (kcal mol⁻¹) | Finding |
|---|---|---|---|---|
| First N-chlorination | Methylamine + HOCl | DFT | 4–7 | Water molecules facilitate the reaction. rsc.org |
| Second N-chlorination | N-chloromethylamine + HOCl | DFT | 14–17 | Higher barrier than the first chlorination. rsc.org |
| Methylene (B1212753) C-H Abstraction | Dialkylamine derivative | M06-2X-D3 | 16.9 | Rate-determining step for methylene C-H arylation. nih.gov |
| N-methyl C-H Arylation (Overall) | Dialkylamine derivative | M06-2X-D3 | 18.7 | Kinetically less favorable than methylene C-H arylation. nih.gov |
MD simulations can provide detailed insight into the solvation of molecules. For this compound in an aqueous solution, MD could be used to characterize the structure of water molecules around the solute, including the formation and dynamics of hydrogen bonds. This is crucial as the solvent can significantly influence reactivity. nih.govnih.gov For example, MD simulations have been used to characterize the structure of aqueous solutions of trimethylammonium chloride, revealing significant solute-solute interactions and inhomogeneity. rsc.org
This technique is also invaluable for studying the conformational dynamics of molecules and their interactions with biological macromolecules. researchgate.net If a derivative of this compound were designed as a drug, MD simulations could be used to model its binding to a target protein, such as an enzyme. nih.govmdpi.com These simulations can help identify key interactions, calculate binding free energies, and understand the structural basis for affinity and selectivity. mdpi.com For instance, in the development of nematicides targeting acetylcholinesterase, MD simulations were used to confirm the stable binding of lead compounds to the active site of the protein. mdpi.com The root mean square deviation (RMSD) of the ligand is often monitored during the simulation to assess the stability of the binding pose. nih.govmdpi.com
| Application Area | Information Gained | Example from Related Systems |
|---|---|---|
| Solvation Studies | Structure of solvent shells, hydrogen bonding networks, diffusion properties. | Characterizing aqueous solutions of trimethylammonium chloride. rsc.org |
| Conformational Analysis | Identifying stable conformers and the energy barriers between them. | Studying conformational changes in tetrahydrofuran (B95107) rings during reactions. nih.gov |
| Biomolecular Interactions | Binding modes, interaction energies, and residence times of ligands in protein active sites. | Investigating the binding of nematicides to acetylcholinesterase. mdpi.com |
| Reaction Dynamics | Simulating the process of reactants coming together and forming products in a solvent environment. | Studying the photodissociation of dichloromethane (B109758). researchgate.net |
Structure-Activity Relationship (SAR) Studies of this compound Derivatives
This compound is a key building block for synthesizing a variety of compounds with important biological activities. chemicalbook.comchemicalbook.com Structure-activity relationship (SAR) studies investigate how modifications to the chemical structure of these derivatives affect their biological potency and selectivity. The methylaminoformyl moiety often serves as a crucial pharmacophore or a reactive intermediate for creating the final active molecules.
Derivatives of this compound are used to create carbamates, a class of compounds with wide applications in pharmaceuticals and agrochemicals. For example, it is a reagent in the synthesis of carbamate (B1207046) derivatives that act as dual-binding site acetylcholinesterase inhibitors, which are being investigated for the treatment of Alzheimer's disease. chemicalbook.comchemicalbook.com It is also used to synthesize acylprolinamides, which are a class of peptide deformylase inhibitors with antibacterial activity. chemicalbook.comchemicalbook.com
In the field of agrochemicals, this compound is an intermediate for carbamate insecticides such as carbofuran (B1668357) and methomyl. chemicalbook.com SAR studies on nematicidal compounds derived from 1,2,4-oxadiazoles have shown that the nature of substituents significantly impacts activity against plant-parasitic nematodes. researchgate.net While not directly derivatives, these studies highlight the importance of systematic structural modification, a principle that applies to derivatives synthesized using this compound.
A Ph.D. thesis described the use of this compound in the synthesis of benzothiazole (B30560) derivatives designed to target the RNA of SARS-CoV-2. uni-muenchen.de This work is part of a broader effort to optimize lead compounds through SAR studies, demonstrating the relevance of this reagent in contemporary drug discovery. uni-muenchen.de
Theoretical Predictions of Spectroscopic Properties
Computational methods, particularly DFT, can be used to predict various spectroscopic properties of molecules, such as NMR chemical shifts, IR vibrational frequencies, and UV-Vis absorption spectra. nih.gov These theoretical predictions are valuable for confirming molecular structures, interpreting experimental spectra, and understanding the electronic transitions within a molecule.
For a molecule like this compound, DFT calculations could predict its ¹H and ¹³C NMR spectra. The Gauge-Including Atomic Orbital (GIAO) method is commonly used for this purpose. nih.gov The calculated chemical shifts can be compared with experimental data to validate the structure. Similarly, theoretical calculations can provide the vibrational frequencies and intensities of the infrared spectrum. These calculated frequencies often require scaling to better match experimental values due to the approximations inherent in the calculations and the neglect of anharmonicity.
Computational studies on other small organic molecules have demonstrated the accuracy of these predictions. For instance, a study on various Schiff bases computed their IR, ¹H NMR, and ¹³C NMR spectra at the B3LYP/6-31G(d) level of theory, showing good correlation with experimental findings. nih.gov Such theoretical work can also analyze how spectroscopic properties are affected by different substituents, providing insights into the electronic structure of the molecule. nih.gov Although a dedicated study predicting the full spectroscopic profile of this compound is not prominent in the literature, the established methodologies are fully applicable.
| Spectroscopic Technique | Predicted Property | Computational Method | Potential Insights |
|---|---|---|---|
| Infrared (IR) Spectroscopy | Vibrational frequencies and intensities | DFT (e.g., B3LYP) | Identification of functional groups (C=O, N-H, C-Cl stretches). |
| NMR Spectroscopy | ¹H and ¹³C chemical shifts | DFT with GIAO method | Structural confirmation and assignment of experimental spectra. |
| UV-Vis Spectroscopy | Electronic transition energies and oscillator strengths | Time-Dependent DFT (TD-DFT) | Understanding electronic structure and n→π, π→π transitions. |
Analytical Methodologies for Methylaminoformyl Chloride and Its Metabolites/derivatives
Chromatographic Techniques
Chromatography is essential for separating methylaminoformyl chloride from reactants, byproducts, and metabolites. Both gas and liquid chromatography, coupled with mass spectrometry, offer the high sensitivity and selectivity required for its analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound is volatile, its reactivity can pose challenges for direct GC analysis. However, GC-MS has been successfully employed for the analysis of structurally similar carbamoyl (B1232498) chlorides, particularly in the context of identifying and quantifying them as genotoxic impurities in pharmaceutical substances. jocpr.com
A highly sensitive GC-MS method has been developed for a related compound, N-ethyl-N-methylcarbamoyl chloride, which can be adapted for this compound. jocpr.com This method utilizes a capillary column with a mid-polarity stationary phase and selective ion monitoring (SIM) mode to achieve low detection limits. jocpr.com The electron impact (EI) ionization source generates a reproducible fragmentation pattern, allowing for confident identification based on the mass spectrum. Furthermore, GC-MS is a suitable technique for analyzing the products of controlled thermolysis experiments involving this compound.
Table 1: Representative GC-MS Parameters for Carbamoyl Chloride Analysis This table is based on methodologies for structurally similar compounds and represents a typical starting point for method development.
| Parameter | Value/Condition | Source(s) |
| GC System | Agilent 6850 Series or equivalent | researchgate.net |
| Column | DB-35 (35% phenyl, 65% dimethylpolysiloxane) | jocpr.com |
| 30 m x 0.32 mm ID, 0.5 µm film thickness | jocpr.com | |
| Carrier Gas | Helium | rsc.org |
| Injector | Split/Splitless, 260 °C | rsc.org |
| Oven Program | Isothermal at 50 °C for 1 min, then ramp 10 °C/min to 290 °C | rsc.org |
| MS Detector | Quadrupole Mass Spectrometer | jocpr.com |
| Ionization Mode | Electron Impact (EI), 70 eV | jocpr.com |
| Acquisition Mode | Selective Ion Monitoring (SIM) | jocpr.com |
For reactive acid chlorides, a common derivatization strategy involves reaction with a nucleophile, such as an alcohol, to form a stable ester derivative. This approach transforms the labile acyl chloride functional group into a less reactive ester that is more amenable to GC analysis. While specific derivatization procedures for this compound are not extensively detailed in the literature, this general principle is a standard approach in analytical chemistry for similar compounds.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid chromatography-mass spectrometry (LC-MS) is a cornerstone technique for analyzing compounds that are non-volatile, thermally labile, or highly polar. It is frequently referenced in synthetic procedures where this compound is used as a reagent to react with various nucleophiles. google.comgoogleapis.com In these contexts, LC-MS is used to monitor the progress of the reaction, confirm the identity of the resulting products, and assess the purity of the final compound. justia.comgoogle.com
The analysis typically involves reversed-phase chromatography, using a C18 column to separate the components of the reaction mixture. The mobile phase often consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, with additives such as formic acid or ammonium (B1175870) bicarbonate to improve peak shape and ionization efficiency. justia.comgoogle.com Mass spectrometry detection provides molecular weight information and structural data, confirming the successful incorporation of the methylcarbamoyl group into the target molecule. google.com LC-MS is also valuable for identifying and differentiating the parent compound from its potential hydrolysis byproducts.
Table 2: Typical LC-MS Parameters for Reaction Monitoring This table compiles typical conditions found in synthetic procedures utilizing this compound.
| Parameter | Value/Condition | Source(s) |
| LC System | HPLC or UPLC system | justia.com |
| Column | Reversed-Phase C18 (e.g., Xbridge C18) | justia.com |
| Mobile Phase | Acetonitrile/Water or Methanol/Water gradients | google.com |
| Additives | Ammonium Bicarbonate or Formic Acid | google.com |
| Detector | Mass Spectrometer (MS) | justia.com |
| Ion Source | Atmospheric Pressure Ionization (e.g., ESI) | justia.com |
| Analysis Goal | Reaction monitoring, product identification, purity analysis | google.comgoogleapis.com |
Spectroscopic Techniques
Spectroscopic methods are indispensable for the fundamental characterization of this compound, providing direct information about its molecular structure and the functional groups present.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary analytical tool for the unambiguous structural elucidation of organic molecules. Both ¹H (proton) and ¹³C (carbon-13) NMR are used to confirm the identity and assess the purity of synthesized compounds. uni-muenchen.de For this compound, ¹H NMR provides information on the electronic environment of the methyl protons.
Table 3: Representative ¹H NMR Data for a Related Carbamoyl Chloride Data for N-methoxy-N-methylcarbamoyl chloride, which serves as an analogue for estimating expected chemical shifts.
| Nucleus | Compound | Solvent | Chemical Shift (δ) ppm | Multiplicity | Source(s) |
| ¹H | N-methoxy-N-methylcarbamoyl chloride | CDCl₃ | 3.78 | Singlet (3H) | orgsyn.org |
| ¹H | N-methoxy-N-methylcarbamoyl chloride | CDCl₃ | 3.33 | Singlet (3H) | orgsyn.org |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For this compound and its analogues, the most prominent feature in the IR spectrum is the strong absorption band corresponding to the carbonyl (C=O) group stretching vibration. cdnsciencepub.com
The position of this absorption is indicative of the carbonyl's electronic environment. In acyl chlorides, this band typically appears at a high frequency. For the analogous N-methoxy-N-methylcarbamoyl chloride, this stretch is observed around 1732-1740 cm⁻¹. orgsyn.org This characteristic peak allows for clear differentiation from its reaction products, such as carbamates, where the carbonyl stretch appears at a lower frequency (e.g., 1605-1652 cm⁻¹). banglajol.info This technique is therefore crucial for confirming the presence of the intact carbamoyl chloride functionality.
Table 4: Characteristic IR Absorption Frequencies for Carbamoyl Chlorides
| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Source(s) |
| C=O | Stretch | 1730 - 1740 | orgsyn.org |
| C-H | Stretch | 2941 - 2982 | orgsyn.org |
| C-N | Stretch | ~1460 | orgsyn.org |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is a versatile analytical technique for the quantitative analysis of this compound and its derivatives. This method relies on the principle that molecules containing π-electron systems and non-bonding electron systems absorb light in the ultraviolet or visible regions of the electromagnetic spectrum, causing electronic transitions. uobabylon.edu.iq
While this compound itself does not possess strong chromophores that absorb in the readily accessible UV-Vis range, its derivatives often do, enabling indirect quantification. For instance, isocyanates, a class of compounds related to this compound, can be analyzed using UV-Vis spectroscopy. uobabylon.edu.iqrsc.org The absorption is typically associated with the electronic transitions within the functional groups of the derivatives.
A common approach involves the derivatization of the analyte to produce a compound with a strong and distinct UV-Vis absorption profile. For example, isocyanates can be derivatized with an amine or hydroxyl agent at the time of sample collection, and the resulting derivatives can be analyzed. rsc.org This technique enhances the sensitivity and selectivity of the detection. rsc.org
The UV-Vis spectra of derivatives of similar compounds, such as those from methyl isocyanate (MIC), have been studied. The UV spectrum for a MIC derivative showed specific absorbance characteristics that can be used for identification and quantification. epa.gov In the analysis of other isocyanates, UV detectors have been set at specific wavelengths, such as 254 nm, for detection following chromatographic separation. epa.gov
The optical properties of related urethane (B1682113) compounds have also been investigated using UV-Vis spectroscopy. For example, the UV-Vis spectrum of a polyurethane material showed a maximum absorption at 300 nm, which was attributed to the electronic transitions of the urethane bonds. mdpi.com The carbon-oxygen double bond (C=O) within the urethane linkage acts as the primary chromophore. mdpi.com
Table 1: UV-Vis Spectroscopic Data for Related Compounds and Derivatives
| Compound/Derivative | Wavelength (nm) | Application/Comment |
| Polyurethane Material | 300 | Maximum absorption attributed to urethane bond electronic transitions. mdpi.com |
| Silica Nanoparticles | 210–325 | Absorption range with a specific peak for the Si–O–Si bond. mdpi.com |
| Methyl Isocyanate (MIC) Derivative | 254 | Wavelength used for UV detection in HPLC analysis. epa.gov |
Other Analytical Methods
Titration Methods
Titration methods offer a classic and reliable approach for the quantification of chemical species, including chlorides. While direct titration of this compound may be complicated by its reactivity, titration can be employed to determine its concentration indirectly by quantifying the chloride ion.
One established method for chloride determination is mercurimetric titration. nemi.gov This method is based on the reaction between mercuric ions (Hg²⁺) and chloride ions (Cl⁻) to form a stable, soluble complex (HgCl₂). nemi.gov The endpoint of the titration is detected using an indicator, such as diphenylcarbazone, which forms a colored complex with excess mercuric ions. nemi.gov The optimal pH for this titration is between 3.0 and 3.6. nemi.gov
To determine the concentration of this compound, a sample could be hydrolyzed to convert the covalently bonded chlorine into chloride ions. This can be achieved by reacting the compound with water, which produces hydrochloric acid and N-methylformamide. nbinno.com The resulting chloride ions in the solution can then be titrated.
The validation of a titration method is crucial to ensure its accuracy and reliability. This involves standardizing the titrant, determining the method's accuracy, precision, and linearity. metrohm.com For instance, the linearity of a titration method can be assessed by titrating at least five different sample sizes and plotting a linear regression of the sample volume against the titrant volume consumed. metrohm.com
Table 2: Key Parameters for Mercurimetric Titration of Chloride
| Parameter | Value/Description |
| Principle | Formation of a stable HgCl₂ complex. nemi.gov |
| Indicator | Diphenylcarbazone. nemi.gov |
| Endpoint Color | Blue-violet complex. nemi.gov |
| Optimal pH | 3.0 - 3.6. nemi.gov |
Environmental and Toxicological Impact Studies Mechanistic Focus
Environmental Fate and Degradation Mechanisms
The environmental persistence and transformation of methylaminoformyl chloride are dictated by its chemical reactivity, particularly its susceptibility to hydrolysis and its interactions with environmental media. Understanding these degradation pathways is crucial for assessing its environmental impact.
Hydrolysis in Aqueous Environments
This compound is highly reactive with water and is readily decomposed in aqueous environments. chemicalbook.comguidechem.com This moisture sensitivity means the compound is not expected to persist for long periods in water. The hydrolysis process leads to the formation of simpler, less reactive compounds.
The primary reaction involves the nucleophilic attack of water on the electrophilic carbonyl carbon, leading to the cleavage of the acyl-chlorine bond. The resulting carbamic acid is unstable and subsequently decomposes. Studies indicate that the hydrolysis of this compound yields methylamine (B109427) and carbon dioxide. Another decomposition pathway can release hydrogen chloride gas. google.com The reaction is accelerated in the presence of alkali. chemicalbook.com
| Reactant | Condition | Primary Products | Reference |
| This compound | Aqueous Environment | Methylamine, Carbon Dioxide, Hydrogen Chloride | google.com |
| This compound | Alkaline Conditions | Accelerated Decomposition | chemicalbook.com |
Photodegradation Pathways
Specific experimental studies detailing the photodegradation pathways of this compound are not extensively documented in publicly available literature. However, the environmental fate of many organic compounds, particularly those used as intermediates for pesticides, is often influenced by sunlight. msuniv.ac.in For related classes of compounds, such as carbamate (B1207046) insecticides, photodegradation is a recognized degradation route. msuniv.ac.in Photochemical processes in natural waters can lead to the transformation of organic molecules, although the specific products and rates for this compound remain an area for further research. nih.gov
Biodegradation Studies
Detailed studies focusing specifically on the biodegradation of this compound by microorganisms are limited. However, the structure of the molecule provides some insight into its potential biodegradability. The presence of a single chlorine atom on a carbon makes it potentially susceptible to nucleophilic displacement by microbial enzymes. researchgate.net Generally, compounds with a high degree of chlorination are more resistant to biodegradation, whereas less chlorinated compounds are more readily metabolized by a wide range of bacteria. researchgate.net Given its high reactivity and rapid hydrolysis, it is likely that the primary degradation in the environment is abiotic hydrolysis, with subsequent biodegradation of its hydrolysis products, such as methylamine.
Mechanistic Studies of Toxicity
The toxicological properties of this compound are intrinsically linked to its chemical structure and high reactivity. Its mode of action is primarily associated with its electrophilic nature.
In Vitro and In Vivo Models for Toxicological Assessment
Standardized models are employed to assess the toxicity of chemical compounds. While specific studies dedicated to this compound are not detailed in the available literature, the evaluation of a reactive intermediate of its class would typically involve a tiered approach using both in vitro and in vivo systems.
In Vitro Models: These models are crucial for initial toxicity screening and mechanistic studies. Cell-based assays are commonly used. For instance, human liver cancer cell lines (e.g., HepG2) are frequently utilized to assess cytotoxicity and metabolic effects. nih.gov Such systems allow for the controlled investigation of cellular responses to a chemical, helping to predict potential toxicity. nih.gov
In Vivo Models: To understand the systemic effects of a compound, in vivo models are necessary. Rodent models, such as mice and rats, are standard for toxicological studies because their physiological and metabolic systems share similarities with humans. nih.gov These models are used to evaluate acute and chronic toxicity, providing data on how the compound is absorbed, distributed, metabolized, and excreted. nih.gov For ecotoxicological assessments, aquatic models like zebrafish (Danio rerio) are also employed to screen for developmental and systemic toxicity. nih.gov
| Model Type | Examples | Purpose in Toxicological Assessment | Reference |
| In Vitro | HepG2 cell lines, other cultured cells | Initial cytotoxicity screening, mechanistic pathway analysis | nih.gov |
| In Vivo | Rodent models (rats, mice) | Systemic toxicity, toxicokinetics, acute and chronic effects | nih.gov |
| In Vivo | Zebrafish (Danio rerio) | Ecotoxicology, developmental toxicity screening | nih.gov |
Biochemical Mechanisms of Action
The primary biochemical mechanism of this compound is attributed to its function as a reactive electrophile, specifically as a carbamoylating agent. nbinno.com The carbonyl group makes the molecule susceptible to attack by nucleophiles, a feature that drives its biological activity.
This compound is a key intermediate in the synthesis of N-methylcarbamate pesticides, such as carbaryl (B1668338), carbofuran (B1668357), and methomyl. chemicalbook.com The toxicity of these pesticides is well-established and stems from their ability to inhibit the enzyme acetylcholinesterase (AChE) in the nervous system. chemicalbook.com By transferring a carbamoyl (B1232498) group to the active site of AChE, they prevent the breakdown of the neurotransmitter acetylcholine (B1216132), leading to neurotoxicity. Therefore, the toxicological potential of this compound is closely related to its role as a precursor to these potent AChE inhibitors.
Furthermore, this compound is used as a reagent in the synthesis of other biologically active molecules, including peptide deformylase inhibitors, which have antibacterial activity. chemicalbook.comchemicalbook.com This highlights its reactivity towards biological macromolecules, which is the underlying basis of its utility in synthesis and its potential toxicity.
Genotoxicity and Carcinogenicity Mechanisms
There is a notable lack of data regarding the genotoxic and carcinogenic potential of this compound itself. chemicalbook.comguidechem.com Safety data sheets consistently report that no data is available for germ cell mutagenicity or carcinogenicity for this specific compound. chemicalbook.comguidechem.com Furthermore, it has not been classified as a carcinogen by major regulatory bodies such as the International Agency for Research on Cancer (IARC). angenechemical.com
Despite the absence of direct data, the genotoxic potential of related carbamoyl chlorides is a recognized concern in pharmaceutical manufacturing. For instance, N-Ethyl-N-methylcarbamoyl chloride, a structurally similar compound, is considered a potential genotoxic impurity in the synthesis of the drug Rivastigmine. jocpr.comjocpr.com Regulatory guidelines often impose strict limits on such impurities due to their potential to react with DNA and cause mutations. vulcanchem.com
Studies on methyl chloride, a simpler but related alkylating agent, have shown it to be a weak, direct-acting mutagen in both bacterial and human cell culture assays, inducing mutations and sister-chromatid exchange. nih.gov This suggests that the reactive chloride group, common to these compounds, can be associated with genotoxic activity. However, without direct testing of this compound, its specific activity and the mechanism by which it might interact with genetic material remain speculative.
Future Directions and Emerging Research Areas
Development of Novel Synthetic Routes with Enhanced Sustainability
The conventional synthesis of methylaminoformyl chloride involves the reaction of methylamine (B109427) with phosgene (B1210022) at high temperatures (280-300°C). chemicalbook.comguidechem.comchemicalbook.com While effective, this process utilizes the highly toxic and hazardous chemical, phosgene, presenting significant environmental and safety challenges. chemicalbook.com The development of greener and more sustainable synthetic routes is a key area of future research.
Alternative synthetic strategies aim to replace hazardous reagents like phosgene altogether. While details on fully developed alternative industrial routes are limited, research into methyl isocyanate-based methods has been noted. Although this method is described as having a simpler flow and producing less waste, it has historically suffered from lower reaction yields, generally below 90%. msuniv.ac.in Future research will likely focus on optimizing such non-phosgene routes, potentially through new catalytic systems, to achieve higher efficiency and make them economically viable and environmentally benign alternatives.
Exploration of New Catalytic Applications in Organic Synthesis
Beyond its established role as a stoichiometric reagent for producing carbamates and ureas, this compound and its derivatives are finding new applications within catalytic systems. nbinno.comnbinno.com The methylaminoformyl moiety is being explored as a functional group that can enable novel, complex transformations.
A significant emerging application is in the field of C(sp³)–H bond functionalization. A recent study demonstrated a photoredox-mediated hydrogen atom transfer (HAT) catalysis for the site-selective arylation of α-amino C(sp³)–H bonds. nih.gov In this process, amines are first converted into urea (B33335) derivatives, which then undergo a radical-mediated aryl migration. The methylamino formyl group serves as an effective activating and directing group, which can be easily removed after the desired transformation. nih.gov This strategy allows for the late-stage functionalization of complex molecules, including pharmaceuticals like fluoxetine (B1211875) and atomoxetine, with high site-selectivity that avoids the typically reactive N-methyl group. nih.gov
The catalytic utility extends to the byproducts of its synthesis and decomposition. The hydrogen chloride gas released during the production of methyl isocyanate from this compound is used to catalyze the hydrolysis of thiocyanide to produce cartap, showcasing an integrated industrial process where a byproduct becomes a catalyst. google.com
These examples highlight a shift from using this compound as a simple building block to employing its derivatives as key components in advanced catalytic cycles for selective and complex chemical synthesis.
Advanced Mechanistic Investigations using High-Resolution Techniques
A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing existing processes and developing new applications. Future research will increasingly rely on high-resolution analytical techniques and computational modeling to elucidate complex reaction pathways.
For instance, in the novel C–H arylation protocol, a combination of experimental and computational studies was essential to unravel the reaction mechanism. nih.gov Mechanistic inquiries included:
Stern-Volmer luminescence quenching experiments to identify which species interacts with the excited-state photocatalyst.
Radical scavenger experiments using TEMPO to confirm the radical nature of the cascade.
Computational DFT calculations to map the potential energy surfaces for different reaction pathways, explaining the observed and exceptional site-selectivity by comparing the activation free energies for functionalization at different C-H bonds. nih.gov
Future investigations will likely apply similar advanced techniques to the fundamental reactions of this compound itself. Methodologies such as in situ Fourier-transform infrared (FTIR) spectroscopy, high-performance liquid chromatography (HPLC), and gas chromatography-mass spectrometry (GC-MS) can be used for real-time monitoring of reactions to identify transient intermediates and byproducts. Differential scanning calorimetry (DSC) can provide crucial data on the thermal stability and decomposition pathways of the compound and its derivatives. These high-resolution techniques will be instrumental in resolving ambiguities about its decomposition products and optimizing reaction conditions to minimize hazardous byproducts.
Design and Synthesis of New this compound Derivatives for Specific Applications
The reactivity of the acyl chloride group makes this compound a versatile starting point for creating a vast library of derivatives with tailored functionalities for specific, high-value applications, particularly in medicine.
Researchers are actively designing and synthesizing novel derivatives to target complex biological systems. For example, this compound is used to synthesize substituted phenyl-1H-pyrrolo[2,3-c] pyridine (B92270) derivatives. These compounds have been designed as inhibitors of the menin/MLL protein-protein interaction, a key therapeutic target in certain types of leukemia. justia.com
Another key area is the development of new enzyme inhibitors. It is a known reagent in the synthesis of acylprolinamides, which act as peptide deformylase inhibitors with antibacterial activity, and in the creation of carbamate (B1207046) derivatives that function as dual-binding site acetylcholinesterase inhibitors for potential use in treating Alzheimer's disease. chemicalbook.comchemicalbook.com
The power of this approach is also demonstrated in the synthesis of a wide range of urea derivatives from various amines for use in the previously mentioned C-H arylation reactions. This method allows for the derivatization of biologically active molecules, creating new analogues with potentially altered or improved pharmacological properties. nih.gov A summary of substrates used in this derivatization is provided in the table below.
| Amine Substrate Class | Example Substrates | Application of Derivative |
| Acyclic Dialkylamines | N-methyl-N-propylamine, N-benzyl-N-methyl-amine | Site-selective C-H arylation |
| Cyclic Amines | Piperidine, 2-Methylpiperidine, 4-Phenylpiperidine | Diastereoselective synthesis of arylpiperidines |
| Complex Molecules/Drugs | Fluoxetine, Atomoxetine, Risperidone core | Late-stage functionalization of pharmaceuticals |
This table showcases the diversity of amines that can be converted to methylaminoformyl derivatives for specific synthetic applications, such as C-H arylation. nih.gov
Integrated Computational and Experimental Approaches for Reactivity Prediction
The integration of computational chemistry with experimental work is a powerful paradigm for accelerating the discovery and optimization of chemical reactions. For this compound and its derivatives, this synergy is enabling the prediction of reactivity and the rational design of new processes.
A prime example is the successful prediction and explanation of site-selectivity in the radical aryl migration reaction. nih.gov Density Functional Theory (DFT) calculations were employed to determine the activation free energies for C–H arylation at different positions (secondary, tertiary, and N-methyl). The calculations revealed that the energy barrier for functionalizing the N-methyl group was significantly higher than for the secondary and tertiary C–H bonds, which perfectly matched the experimental observations where N-methyl functionalization was not detected. nih.gov This predictive power allows researchers to design substrates and reaction conditions to favor a desired outcome.
Future research will likely leverage more advanced computational tools, such as machine learning and artificial intelligence. Graph neural networks are already being developed to predict DFT-level descriptors for molecules on-the-fly. rsc.org Such models, if trained on libraries of compounds related to this compound, could rapidly screen virtual derivatives and predict their reactivity in various transformations, significantly reducing the need for extensive experimental screening and accelerating the development of new applications. rsc.org This integrated approach, combining predictive modeling with targeted experimental validation, represents the future of chemical research involving this versatile compound.
Q & A
Q. What are the standard synthesis methods for methylaminoformyl chloride, and how can purity be ensured?
this compound is typically synthesized via the reaction of methylamine with phosgene or its safer equivalents (e.g., triphosgene) under anhydrous conditions. Key steps include maintaining a dry inert atmosphere (argon/nitrogen) and low temperatures (0–5°C) to minimize side reactions. Post-synthesis, purity is verified using nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and Fourier-transform infrared (FTIR) spectroscopy to confirm the presence of the carbonyl chloride group (~850 cm⁻¹). Recrystallization in non-polar solvents (e.g., hexane) under inert conditions is recommended to isolate high-purity crystals .
Q. What analytical techniques are critical for characterizing this compound?
Essential techniques include:
- NMR Spectroscopy : To confirm molecular structure and identify impurities (e.g., unreacted methylamine).
- Elemental Analysis : To validate the molecular formula (C₂H₄ClNO).
- Mass Spectrometry (MS) : For exact mass verification (theoretical m/z: 92.998).
- Thermogravimetric Analysis (TGA) : To assess thermal stability and decomposition thresholds. Solubility profiling in acetonitrile or DMSO aids in sample preparation for these methods .
Q. How should this compound be stored and handled to prevent degradation?
Store in airtight containers under inert gas (argon) at 2–8°C. Use desiccants to mitigate hygroscopicity. Handling requires PPE: nitrile gloves (tested for compatibility using ANSELL or MAPA charts), chemical-resistant lab coats, and fume hoods. Respiratory protection (EN 14387 Type A masks) is necessary during prolonged exposure .
Advanced Research Questions
Q. How do reaction conditions influence the stability and reactivity of this compound in nucleophilic acyl substitution?
Reactivity is solvent-dependent: polar aprotic solvents (e.g., THF) enhance electrophilicity of the carbonyl carbon, accelerating reactions with amines or alcohols. However, trace moisture induces hydrolysis, forming methylamine and CO₂. Kinetic studies using in situ FTIR or HPLC can monitor reaction progress. Base additives (e.g., triethylamine) neutralize HCl byproducts, improving yields in amide synthesis .
Q. What experimental strategies resolve contradictions in reported decomposition products of this compound?
Discrepancies in decomposition pathways (e.g., phosgene vs. methyl isocyanate formation) may arise from varying thermal or photolytic conditions. Controlled thermolysis experiments with gas chromatography-mass spectrometry (GC-MS) can identify volatile byproducts. Compare results under inert vs. oxidative atmospheres. Computational modeling (DFT) aids in predicting dominant pathways based on activation energies .
Q. How can researchers optimize synthetic protocols to minimize hazardous byproducts?
- Solvent Selection : Replace dichloromethane with less toxic alternatives (e.g., 2-MeTHF).
- Catalysis : Use Lewis acids (e.g., ZnCl₂) to lower reaction temperatures.
- Real-Time Monitoring : Employ inline Raman spectroscopy to detect intermediates and adjust conditions dynamically.
- Waste Management : Neutralize HCl emissions with scrubbers containing NaOH solutions .
Q. What methodologies validate the purity of this compound in kinetic studies?
High-performance liquid chromatography (HPLC) with UV detection (λ = 210 nm) quantifies residual reactants. Differential scanning calorimetry (DSC) measures melting point consistency (lit. 45°C). For trace moisture analysis, Karl Fischer titration is critical, as even 0.1% H₂O can hydrolyze the compound .
Methodological Considerations for Data Interpretation
Q. How should researchers address variability in reported physical properties (e.g., density, melting point)?
Variability often stems from impurities or measurement techniques. Standardize protocols:
Q. What safety protocols are essential when scaling up reactions involving this compound?
Implement engineering controls:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
